Diethyl tartrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

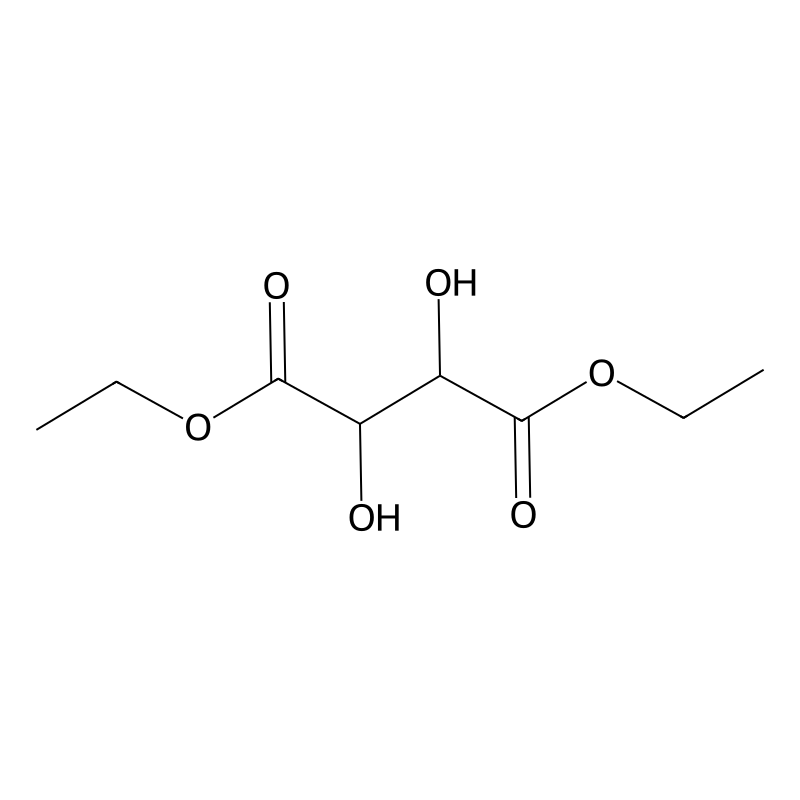

Diethyl tartrate is an organic compound with the molecular formula . It is commonly represented as , where "Et" denotes the ethyl group. This compound exists in three stereoisomeric forms: R,R-, S,S-, and R,S (also known as meso). The R,R- and S,S- forms are enantiomers, meaning they are non-superimposable mirror images of each other, while the meso form is achiral due to its internal symmetry. Diethyl tartrate is primarily derived from tartaric acid and is recognized for its fruity aroma, often associated with wines, particularly sherry and white wines .

Research indicates that diethyl tartrate exhibits biological activity, particularly as a chiral reagent in organic synthesis. Its derivatives have been utilized in the development of pharmaceuticals, including compounds for treating acute ischemic stroke. The presence of chiral centers allows for the selective synthesis of biologically relevant molecules, enhancing their efficacy and reducing potential side effects .

Several methods exist for synthesizing diethyl tartrate:

- Esterification Reaction: The most common method involves the esterification of tartaric acid with ethanol in the presence of an acid catalyst. This process typically requires controlled temperatures to optimize yield.

- Boric Acid Catalysis: A novel method utilizes boric acid as a catalyst for synthesizing chiral diethyl tartrate. This environmentally friendly approach minimizes waste and employs non-toxic reagents, making it economically viable .

- Chiral Resolution: Diethyl tartrate can also be synthesized through chiral resolution techniques that separate its enantiomers from racemic mixtures, allowing for the production of specific isomers with desired properties .

Diethyl tartrate finds diverse applications across various fields:

- Chiral Auxiliary: It is extensively used in asymmetric synthesis to create enantiomerically pure compounds.

- Pharmaceuticals: Its derivatives are involved in synthesizing drugs, particularly those targeting neurological conditions.

- Flavoring Agent: Due to its fruity aroma, diethyl tartrate is sometimes used in food and beverage formulations .

Diethyl tartrate shares structural similarities with several compounds, particularly other esters derived from tartaric acid. Here are some comparable compounds:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Tartaric Acid | Natural organic acid; forms diethyl esters | |

| Methyl Tartrate | Less bulky than diethyl tartrate; used in similar reactions | |

| Ethyl Tartrate | Simple ester; less chiral influence compared to diethyl | |

| Lactic Acid | Chiral compound; used in similar applications but different structure |

Diethyl tartrate's uniqueness lies in its specific chiral configuration and its extensive utility as a reagent in asymmetric synthesis, making it invaluable in both academic research and industrial applications .

Diethyl tartrate is an organic compound characterized by the molecular formula (hydroxyl-oxocarbon-carbon-oxygen-ethyl)₂, representing the diethyl ester derivative of tartaric acid. The compound belongs to the chemical class of beta hydroxy acids and derivatives, specifically categorized as compounds containing carboxylic acid groups substituted with hydroxyl groups on the third carbon atom. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 1,4-diethyl 2,3-dihydroxybutanedioate, while traditional nomenclature refers to it simply as diethyl tartrate.

The structural framework of diethyl tartrate consists of a four-carbon backbone featuring two adjacent hydroxyl-bearing carbon centers, with each terminal carbon bearing an ethyl ester functionality. This arrangement creates a molecule with significant conformational flexibility while maintaining critical stereochemical information at the two central carbon atoms. The presence of two ester groups enhances the compound's solubility characteristics and reactivity profile compared to the parent tartaric acid, making it particularly suitable for organic synthesis applications.

The compound exhibits distinctive physical properties that reflect its molecular structure and intermolecular interactions. At standard temperature conditions, diethyl tartrate exists as a colorless to light yellow liquid with a specific gravity of 1.21 and a refractive index of 1.45. The boiling point occurs at 162 degrees Celsius under reduced pressure conditions of 19 millimeters of mercury, while the melting point is recorded at 17 degrees Celsius. These properties indicate moderate intermolecular forces consistent with the presence of hydrogen bonding capabilities from the hydroxyl groups.

Historical Development and Significance in Synthetic Organic Chemistry

The historical development of diethyl tartrate as a synthetic tool traces its origins to fundamental discoveries in chirality and stereochemistry that occurred during the nineteenth century. Tartaric acid, the parent compound of diethyl tartrate, has been known to winemakers for centuries as a natural constituent of grape fermentation processes. The scientific understanding of this compound began to emerge in 1769 when Swedish chemist Carl Wilhelm Scheele developed the first chemical extraction process for tartaric acid.

The profound significance of tartaric acid derivatives in understanding molecular chirality became apparent through the pioneering work of Jean Baptiste Biot in 1832, who first observed the ability of tartaric acid to rotate polarized light. This observation laid the foundation for understanding optical activity as a fundamental molecular property. Louis Pasteur continued and expanded this research in 1847 by investigating the crystal shapes of sodium ammonium tartrate, discovering that these crystals existed in chiral forms. Through manual separation of differently shaped crystals, Pasteur achieved the first successful isolation of pure levotartaric acid, establishing the conceptual framework for understanding enantiomeric relationships.

The transition from fundamental chirality studies to practical synthetic applications culminated in the groundbreaking work of K. Barry Sharpless, who published seminal research on asymmetric epoxidation in 1980. Sharpless demonstrated that diethyl tartrate could serve as a chiral ligand in titanium-catalyzed epoxidation reactions, enabling the enantioselective conversion of prochiral allylic alcohols to epoxyalcohols. This methodology represented a paradigm shift in asymmetric synthesis, providing chemists with a reliable method for creating defined stereochemical relationships in complex molecules.

The recognition of diethyl tartrate's significance in synthetic chemistry reached its pinnacle when Sharpless was awarded the 2001 Nobel Prize in Chemistry for his work on asymmetric oxidations, sharing the honor with William S. Knowles and Ryōji Noyori. This recognition underscored the transformative impact that well-designed chiral auxiliaries could have on synthetic methodology and pharmaceutical chemistry. The Sharpless epoxidation reaction has since become one of the most widely utilized asymmetric transformations in organic synthesis, with applications spanning natural product synthesis, pharmaceutical manufacturing, and fine chemical production.

Contemporary applications of diethyl tartrate extend far beyond its original epoxidation applications. The compound has found utility in the synthesis of various natural products, including methymycin, erythromycin, leukotriene C-1, and disparlure. Additionally, diethyl tartrate serves as a starting material for the synthesis of TADDOL ligands, which represent another important class of chiral auxiliaries used in asymmetric catalysis. The development of tartaric acid-derived chiral guanidines has further expanded the utility of this compound in catalytic enantioselective transformations, particularly in alpha-hydroxylation reactions of beta-dicarbonyl compounds.

Stereochemical Importance and Enantiomeric Forms

The stereochemical complexity of diethyl tartrate represents one of its most significant characteristics, with three distinct stereoisomeric forms exhibiting fundamentally different properties and synthetic utilities. These stereoisomers include the R,R-configuration, the S,S-configuration, and the R,S-configuration, which is equivalent to the S,R-configuration due to symmetry considerations. The R,R- and S,S-isomers exist as enantiomeric pairs, representing non-superimposable mirror images of each other, while the R,S-isomer represents a meso compound that lacks overall chirality despite containing two stereogenic centers.

The stereochemical preferences observed in diethyl tartrate-catalyzed reactions arise from specific geometric arrangements that favor particular transition state configurations. In the Sharpless epoxidation reaction, the stereochemical outcome can be predicted using established mnemonic models that consider the spatial orientation of the allylic alcohol substrate relative to the tartrate ligand. When the allylic alcohol is oriented with the hydroxyl group in the bottom right corner of a rectangular projection, D-(−)-diethyl tartrate preferentially delivers oxygen to the top face of the alkene, while L-(+)-diethyl tartrate preferentially attacks from the bottom face.

The mechanistic understanding of stereochemical control in diethyl tartrate-catalyzed reactions has been enhanced through computational studies employing density functional theory methods. These investigations have revealed that the catalytically active species involves dimeric titanium complexes with pentacoordinate geometries, where the tartrate ligands create chiral environments that differentiate between enantiotopic faces of prochiral substrates. The activation energies for competing stereochemical pathways differ significantly, with the favored pathway exhibiting substantially lower energy barriers that result in high enantiomeric excess values.

| Stereoisomer | Configuration | Optical Rotation | Availability | Chirality |

|---|---|---|---|---|

| L-(+)-Diethyl tartrate | (2R,3R) | +7.6 to +7.9° (neat) | Naturally occurring, commercially abundant | Chiral |

| D-(−)-Diethyl tartrate | (2S,3S) | −7.6 to −7.9° (neat) | Synthetic, less available | Chiral |

| Meso-Diethyl tartrate | (2R,3S) or (2S,3R) | 0° (achiral) | Synthetic | Achiral |

The kinetic resolution capabilities of diethyl tartrate-containing catalyst systems represent another important stereochemical application, particularly in the resolution of racemic secondary epoxyalcohols. While kinetic resolution processes are inherently limited to maximum yields of fifty percent, the enantiomeric excess values can approach one hundred percent under optimized conditions. This capability has proven valuable in pharmaceutical synthesis where high enantiomeric purity is essential for biological activity and regulatory compliance.

The synthetic utility of diethyl tartrate extends beyond traditional asymmetric catalysis to encompass applications in total synthesis of complex natural products. The first total synthesis of ichthyothereol and its acetate demonstrated the effective incorporation of stereochemical information from diethyl tartrate into complex molecular frameworks. The starting L-diethyl tartrate was converted through stereoselective cyclization reactions to generate key intermediate structures that preserved the original stereochemical relationships while building molecular complexity.

Molecular Formula and Basic Structure

Diethyl tartrate is an organic compound with the molecular formula C₈H₁₄O₆ [1] [2] [3]. The compound represents the diethyl ester of tartaric acid, characterized by the presence of two ethyl ester groups attached to a central four-carbon chain containing two hydroxyl-bearing chiral centers [4] [5]. The basic structural framework consists of a butanedioic acid backbone with hydroxyl substituents at the 2 and 3 positions, formally designated as 2,3-dihydroxybutanedioic acid diethyl ester [6] [7].

The molecular architecture features two asymmetric carbon atoms, each bearing a hydroxyl group and connected to carboxyl functionalities that have been esterified with ethanol [8]. This structural arrangement gives rise to the compound's stereochemical complexity and its ability to exist in multiple isomeric forms [2] [9]. The linear formula can be represented as [-CH(OH)CO₂C₂H₅]₂, emphasizing the symmetrical nature of the molecule around the central carbon-carbon bond [3] [10].

Stereoisomers of Diethyl Tartrate

Diethyl tartrate exhibits three distinct stereoisomeric forms due to the presence of two chiral centers within its molecular structure [2] [11]. These stereoisomers include two enantiomeric pairs designated as R,R- and S,S-configurations, along with a meso form that possesses internal symmetry [12] [13]. The existence of these stereoisomers is fundamental to understanding the compound's chemical behavior and applications in asymmetric synthesis [14].

R,R-Form (Diethyl L-tartrate)

The R,R-form, commonly known as diethyl L-tartrate, represents the naturally occurring enantiomer with the Chemical Abstracts Service registry number 87-91-2 [1] [4]. This stereoisomer exhibits a positive optical rotation, typically ranging from +7.5° to +8.5° when measured neat at 20°C using the sodium D-line [15] [21]. The absolute configuration is designated as (2R,3R), indicating that both chiral centers possess R-configuration according to the Cahn-Ingold-Prelog priority rules [6] [22].

The International Union of Pure and Applied Chemistry nomenclature for this compound is diethyl (2R,3R)-2,3-dihydroxybutanedioate [35]. This enantiomer demonstrates exceptional optical purity, typically exceeding 99% enantiomeric excess when obtained from commercial sources [3] [37]. The compound maintains its stereochemical integrity under normal storage conditions and exhibits characteristic spectroscopic properties that distinguish it from its enantiomeric counterpart [23] [27].

S,S-Form (Diethyl D-tartrate)

The S,S-form, designated as diethyl D-tartrate, constitutes the mirror image of the R,R-enantiomer and carries the Chemical Abstracts Service registry number 13811-71-7 [13] [26]. This stereoisomer displays negative optical rotation values, typically ranging from -7.5° to -9.5° under identical measurement conditions [21] [23]. The absolute stereochemical configuration is denoted as (2S,3S), reflecting the S-configuration at both asymmetric carbon centers [26] [38].

The systematic International Union of Pure and Applied Chemistry name for this enantiomer is diethyl (2S,3S)-2,3-dihydroxybutanedioate [23]. Commercial preparations of this compound typically exhibit optical purities of 98.5% or higher, as determined by gas chromatographic analysis [21] [38]. The S,S-form demonstrates identical physical properties to its R,R-counterpart, with the notable exception of its opposite optical rotation behavior [26] [27].

R,S-Form (Meso-Diethyl Tartrate)

The R,S-form, known as meso-diethyl tartrate, represents an internally compensated stereoisomer with the Chemical Abstracts Service registry number 21066-72-8 [9] [24]. This compound possesses a plane of symmetry that bisects the molecule, rendering it optically inactive despite containing two chiral centers [12] [25]. The stereochemical designation is (2R,3S), indicating opposite configurations at the two asymmetric carbon atoms [25] [28].

The meso form exhibits zero optical rotation due to the internal cancellation of optical activity from the two oppositely configured chiral centers [12] [36]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as diethyl (2R,3S)-2,3-dihydroxybutanedioate [25]. Unlike the enantiomeric forms, the meso isomer cannot be resolved into optically active components and represents a distinct chemical entity with unique physical and chemical properties [28] [36].

Chirality and Optical Properties

The chirality of diethyl tartrate stereoisomers manifests through their interaction with plane-polarized light, providing a quantitative measure of their stereochemical purity and identity [16] [19]. The R,R- and S,S-forms exhibit equal and opposite optical rotations, confirming their enantiomeric relationship [21] [27]. Specific optical rotation measurements serve as primary analytical tools for distinguishing between stereoisomers and assessing optical purity [15] [37].

Table 1: Optical Properties and Stereochemical Data

| Property | R,R-Form (L-(+)-Tartrate) | S,S-Form (D-(-)-Tartrate) | R,S-Form (Meso-Tartrate) |

|---|---|---|---|

| CAS Registry Number | 87-91-2 | 13811-71-7 | 21066-72-8 |

| Specific Optical Rotation [α]D20 (neat) | +7.5° to +8.5° | -7.5° to -9.5° | 0° (optically inactive) |

| Chirality | Chiral (Enantiomerically pure) | Chiral (Enantiomerically pure) | Achiral (Meso compound) |

| Stereochemical Configuration | (2R,3R) | (2S,3S) | (2R,3S) |

| Optical Purity (ee %) | ≥99% | ≥98.5% | Not applicable |

The optical activity of diethyl tartrate enantiomers has been extensively studied using various spectroscopic techniques, including Raman optical activity spectroscopy [16]. These investigations have revealed characteristic spectral features that correlate with the absolute configuration of the chiral centers [16] [17]. The magnitude of optical rotation serves as a reliable indicator of enantiomeric purity, with deviations from expected values indicating the presence of the opposite enantiomer or racemization [21] [23].

Conformational Analysis

Conformational analysis of diethyl tartrate has been extensively investigated using both experimental and theoretical approaches [17] [18]. Nuclear magnetic resonance spectroscopy studies have revealed the presence of multiple conformational states in solution, with the relative populations dependent on temperature and solvent conditions [30] [31]. The conformational preferences are primarily governed by intramolecular hydrogen bonding between hydroxyl groups and ester carbonyls, as well as steric interactions between ethyl substituents [32].

Table 2: Basic Physical Properties of Diethyl Tartrate Stereoisomers

| Property | R,R-Form (L-(+)-Tartrate) | S,S-Form (D-(-)-Tartrate) | R,S-Form (Meso-Tartrate) |

|---|---|---|---|

| Molecular Formula | C₈H₁₄O₆ | C₈H₁₄O₆ | C₈H₁₄O₆ |

| Molecular Weight (g/mol) | 206.19 | 206.19 | 206.19 |

| Melting Point (°C) | 17 | 17 | 17 |

| Boiling Point (°C) | 280 | 280 | 280 |

| Density (g/mL at 20°C) | 1.204 | 1.20 | 1.203 |

| Refractive Index (nD20) | 1.446 | 1.4450-1.4470 | 1.447 |

| Flash Point (°C) | 93 | 93.3 | 93 |

| Dielectric Constant | 4.50 | 4.50 | 4.50 |

Computational studies utilizing ab initio methods have identified several stable conformational isomers, with the extended T-conformation typically predominating in both gas phase and solution states [18] [32]. The conformational analysis reveals that the two hydroxyester moieties adopt planar arrangements that facilitate intramolecular hydrogen bonding [32]. X-ray crystallographic studies of related tartrate derivatives have confirmed the presence of these extended conformations in the solid state [17] [32].

Temperature-dependent nuclear magnetic resonance studies have demonstrated dynamic conformational behavior, with coalescence temperatures observed between 217 and 229 K for certain derivatives [30]. The conformational flexibility of diethyl tartrate contributes to its utility as a chiral auxiliary and ligand in asymmetric catalysis, allowing for optimal substrate binding and stereochemical control [30] [33].

Molecular Recognition Characteristics

The molecular recognition properties of diethyl tartrate are intrinsically linked to its stereochemical features and conformational flexibility [33] [34]. The compound serves as a key building block for the synthesis of TADDOL (α,α,α',α'-tetraaryl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol) ligands, which exhibit exceptional molecular recognition capabilities in asymmetric catalysis [33] [34]. The spatial arrangement of hydroxyl groups and ester functionalities creates a chiral environment suitable for enantioselective interactions with prochiral substrates [2] [14].

Table 3: Spectroscopic and Chemical Identifiers

| Property | R,R-Form (L-(+)-Tartrate) | S,S-Form (D-(-)-Tartrate) | R,S-Form (Meso-Tartrate) |

|---|---|---|---|

| InChI Key | YSAVZVORKRDODB-WDSKDSINSA-N | YSAVZVORKRDODB-WDSKDSINSA-N | YSAVZVORKRDODB-OLQVQODUSA-N |

| SMILES | CCOC(=O)C@HC@@HC(=O)OCC | CCOC(=O)C@@HC@HC(=O)OCC | CCOC(=O)C@@HC@@HC(=O)OCC |

| Beilstein Registry Number | 1727145 | 1727142 | 1727142 |

| EC Number | 201-783-3 | 237-458-8 | 201-783-3 |

| Dipole Moment (D) | 3.66 | 3.66 | 3.66 |

| Molecular Refractive Power (mL/mol) | 45.80 | 45.80 | 45.80 |

| LogP (octanol/water) | -0.29 | -0.29 | -0.29 |

| Solubility in Water | Slightly soluble | Slightly soluble | Slightly soluble |

The molecular recognition characteristics are enhanced by the compound's ability to form multiple hydrogen bonds and coordinate with metal centers [8] [31]. In the Sharpless epoxidation reaction, diethyl tartrate forms chiral complexes with titanium isopropoxide, creating a highly enantioselective catalytic system [2] [33]. The specific binding interactions involve coordination of both ester carbonyl oxygens and hydroxyl groups to the metal center, generating a well-defined chiral pocket for substrate approach [31] [33].

Diethyl tartrate exists as a colorless to light yellow thick oily liquid under standard conditions [1] [2] [3]. The compound exhibits the characteristic viscous consistency typical of diethyl esters of dicarboxylic acids. Some commercial samples may display a very faint winey odor, although high-purity grades are generally described as having minimal odor characteristics [4]. The liquid nature of diethyl tartrate at room temperature distinguishes it from its parent compound, tartaric acid, which exists as crystalline solids.

Melting and Boiling Points

The melting point of diethyl tartrate ranges from 17.0 to 18.7°C, with most high-purity samples showing values around 17°C [5] [6] [1] [7]. This relatively low melting point explains why the compound exists as a liquid at ambient temperatures in most laboratory and industrial settings.

The boiling point is consistently reported as 280°C at 760 mmHg (standard atmospheric pressure) [5] [6] [1] [7]. Under reduced pressure conditions, the boiling point decreases significantly; for example, at 25 hPa, the boiling point drops to approximately 162°C [7]. This pressure-dependent behavior is important for distillation and purification processes.

| Property | Value | Pressure Conditions |

|---|---|---|

| Melting Point | 17.0-18.7°C | Standard atmospheric |

| Boiling Point | 280°C | 760 mmHg |

| Boiling Point | 162°C | 25 hPa |

| Boiling Point | 130°C | 8 mmHg |

Density and Refractive Index

The density of diethyl tartrate at 20°C is consistently reported as 1.204 to 1.205 g/mL [5] [8] [1] [7]. This value indicates that diethyl tartrate is denser than water, which is typical for organic esters containing multiple oxygen atoms. The density shows minimal variation across different suppliers and measurement techniques, demonstrating the reliability of this physical constant.

The refractive index (nD20) ranges from 1.446 to 1.4476 when measured at 20°C using the sodium D-line (589 nm) [6] [8] [1] [2]. This optical property is frequently used for purity assessment and compound identification in analytical chemistry applications.

| Physical Property | Value Range | Measurement Conditions |

|---|---|---|

| Density | 1.204-1.205 g/mL | 20°C |

| Refractive Index | 1.446-1.4476 | 20°C, 589 nm (Na D-line) |

Solubility Profiles

Diethyl tartrate exhibits limited solubility in water, being described as "slightly soluble to insoluble" [4] [9] [10]. This hydrophobic character arises from the presence of two ethyl ester groups that dominate the molecular polarity despite the presence of two hydroxyl groups.

In contrast, diethyl tartrate demonstrates good solubility in organic solvents including ethanol, diethyl ether, and fixed oils [9] [10]. The compound shows slight solubility in chloroform [11]. This solubility pattern makes diethyl tartrate suitable for use in organic synthesis and as a solvent in specialized applications.

| Solvent System | Solubility Characteristics |

|---|---|

| Water | Slightly soluble to insoluble |

| Ethanol | Soluble |

| Diethyl ether | Soluble |

| Fixed oils | Soluble |

| Chloroform | Slightly soluble |

Optical Rotation and Polarimetry Data

Diethyl tartrate exists in multiple stereoisomeric forms, each exhibiting distinct optical rotation characteristics. The L-(+)-diethyl tartrate (CAS: 87-91-2) shows a specific rotation [α]D20 of +7.5° to +9.0° when measured neat [12] [13] [3]. More precise measurements often report values around +8.5° [8] [13].

The D-(-)-diethyl tartrate (CAS: 13811-71-7) exhibits negative optical rotation with [α]D20 values ranging from -7.5° to -9.5° in neat conditions [6] [2] [14]. When measured in aqueous solution, significantly higher negative rotations of -25° to -27° have been reported [6] [15].

| Stereoisomer | CAS Number | [α]D20 (neat) | [α]D20 (aqueous) |

|---|---|---|---|

| L-(+)-Diethyl tartrate | 87-91-2 | +7.5° to +9.0° | Not specified |

| D-(-)-Diethyl tartrate | 13811-71-7 | -7.5° to -9.5° | -25° to -27° |

These optical rotation values are essential for determining enantiomeric purity and are routinely used in asymmetric synthesis applications where diethyl tartrate serves as a chiral auxiliary.

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy Characteristics

Carbon-13 Nuclear Magnetic Resonance Spectroscopy: Experimental 13C Nuclear Magnetic Resonance spectra have been obtained at 25.16 MHz in deuterated chloroform with tetramethylsilane reference [16] [18]. Additional predicted spectra at higher field strengths (500 MHz) in deuterium oxide have been generated to aid in structural elucidation [18].

| Nuclear Magnetic Resonance Type | Frequency | Solvent | Reference |

|---|---|---|---|

| 1H Nuclear Magnetic Resonance | 90 MHz | CDCl3 | TMS |

| 13C Nuclear Magnetic Resonance | 25.16 MHz | CDCl3 | TMS |

| 1H Nuclear Magnetic Resonance (predicted) | 800 MHz | D2O | - |

| 13C Nuclear Magnetic Resonance (predicted) | 500 MHz | D2O | - |

Infrared Spectroscopy Data

Infrared spectroscopic analysis of diethyl tartrate reveals characteristic absorption bands that can be used for structural identification and purity assessment. The most prominent feature is the carbonyl stretching region, where C=O vibrations appear around 1720-1750 cm⁻¹ [19] [20]. This broad absorption encompasses contributions from both ester carbonyl groups present in the molecule.

Additional characteristic bands include O-H stretching vibrations from the hydroxyl groups appearing in the 3200-3500 cm⁻¹ region. The exact position and intensity of these bands can vary depending on hydrogen bonding interactions and measurement conditions (neat sample versus KBr pellet) [19] [20].

Mass Spectrometry Analysis

Mass spectrometric analysis using electron ionization at 70 eV reveals the molecular ion peak at m/z 206, corresponding to the molecular weight of diethyl tartrate [21] [22]. Predicted gas chromatography-mass spectrometry spectra indicate typical fragmentation patterns expected for diethyl esters, with characteristic loss of ethoxy groups and formation of smaller fragment ions.

The molecular ion peak intensity is typically moderate, as ester compounds often undergo facile fragmentation under electron ionization conditions. Predicted spectra suggest base peaks corresponding to fragmentation products rather than the molecular ion itself [21] [22].

| Mass Spectrometry Parameter | Value |

|---|---|

| Molecular ion (M+) | m/z 206 |

| Ionization method | Electron ionization (70 eV) |

| Molecular formula | C8H14O6 |

| Monoisotopic mass | 206.079 Da |

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic analysis of diethyl tartrate indicates no significant absorption between 290 and 700 nm [23] [24]. This lack of chromophoric absorption in the near-ultraviolet and visible regions is consistent with the molecular structure, which contains only saturated carbon centers and does not possess extended conjugation or aromatic systems.

Physical Description

colourless viscous liquid with very faint winey odou

XLogP3

Density

1.203-1.210 (20°)

LogP

Melting Point

17°C

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1415 of 1416 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Corrosive

Other CAS

13811-71-7

57968-71-5

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

FLAVOURING_AGENT; -> JECFA Functional Classes